6-fluoro-N-(3-phenylpropyl)pyridine-3-carboxamide
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Overview
Description
6-fluoro-N-(3-phenylpropyl)pyridine-3-carboxamide is a fluorinated pyridine derivative with the molecular formula C15H15FN2O and a molecular weight of 258.296 g/mol This compound is of interest due to its unique chemical structure, which includes a fluorine atom, a phenylpropyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 6-fluoro-N-(3-phenylpropyl)pyridine-3-carboxamide, involves several steps. One common method is the fluorination of pyridine derivatives using fluorinating agents such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4). This reagent can be used to introduce a fluorine atom at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using similar fluorinating agents. The process typically includes the preparation of the starting pyridine derivative, followed by fluorination under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-(3-phenylpropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
6-fluoro-N-(3-phenylpropyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it a candidate for studying fluorine’s effects on biological systems.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their unique properties, such as increased metabolic stability and bioavailability.
Industry: The compound can be used in the development of advanced materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(3-phenylpropyl)pyridine-3-carboxamide involves its interaction with molecular targets in biological systems. The fluorine atom can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-fluoropyridine: Another fluorinated pyridine with similar chemical properties.
4-fluoropyridine: A structural isomer with the fluorine atom at a different position on the pyridine ring.
2-fluoropyridine: Another isomer with distinct reactivity and applications.
Uniqueness
6-fluoro-N-(3-phenylpropyl)pyridine-3-carboxamide is unique due to the presence of both a fluorine atom and a phenylpropyl group, which confer specific chemical and biological properties. This combination of features makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-fluoro-N-(3-phenylpropyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c16-14-9-8-13(11-18-14)15(19)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASBROXWSRQNSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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